

"Augustine" (C₁₇H₁₉NO₄) chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

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An In-depth Technical Guide to the Chemical Properties of Oxymorphone (C₁₇H₁₉NO₄)

Disclaimer: The user's query for "Augustine" (C₁₇H₁₉NO₄) did not yield a specific, well-documented compound under that name. However, the molecular formula C₁₇H₁₉NO₄ corresponds to several isomers, the most prominent and well-researched of which is the potent opioid analgesic, Oxymorphone. This guide will, therefore, focus on the chemical properties of Oxymorphone.

Introduction

Oxymorphone is a semi-synthetic opioid analgesic that is structurally related to morphine.^[1] It is a potent agonist at the μ -opioid and δ -opioid receptors and is used in the management of moderate to severe pain.^[1] This document provides a comprehensive overview of its chemical properties, experimental protocols for its characterization, and its primary signaling pathway.

Chemical and Physical Properties

The chemical and physical properties of Oxymorphone are summarized in the table below. These properties are crucial for its formulation, delivery, and interaction with biological systems.

Property	Value	Source(s)
Molecular Formula	C17H19NO4	[1] [2] [3]
Molecular Weight	301.34 g/mol	[2] [3]
IUPAC Name	(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one	[2]
CAS Number	76-41-5	[2] [3]
Melting Point	245-247 °C	[4]
Physical Description	Crystalline solid	[2] [4]
Solubility	Soluble in water	[4]
pKa	Data not readily available in the provided search results.	-
LogP	0.8	[2]
Appearance	White crystalline powder	[4]

Experimental Protocols

The characterization of Oxymorphone relies on a variety of analytical techniques. Below are outlines of common experimental protocols.

Synthesis of Oxymorphone Hydrochloride

A common synthesis method for Oxymorphone hydrochloride involves the following key steps[\[5\]](#):

- Demethylation of Oxycodone: Oxycodone is treated to remove a methyl group, yielding Oxymorphone.[\[5\]](#)
- Hydrogenation: The resulting Oxymorphone undergoes a hydrogenation reaction under acidic conditions.[\[5\]](#)

- Salt Formation: The hydrogenated product is then reacted with hydrochloric acid to form the more stable hydrochloride salt.[5]

A detailed patent describes the process of dissolving Thebaine in aqueous formic acid, treating it with 30% hydrogen peroxide, and then neutralizing with aqueous ammonia to produce 14-hydroxycodeinone. This intermediate is then hydrogenated to yield oxycodone, which can be further processed to Oxymorphone.[4]

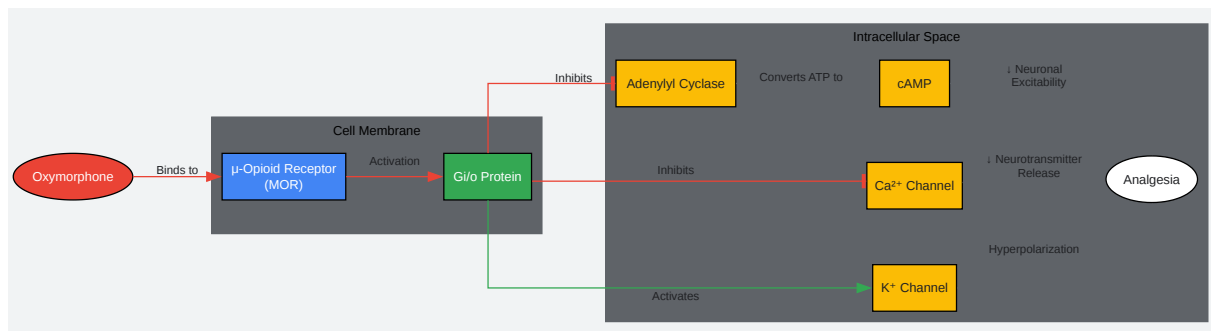
Spectroscopic and Chromatographic Analysis

The identity and purity of Oxymorphone can be confirmed using various analytical methods:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^{13}C NMR spectra can be acquired using instruments like a Varian XL-100 to elucidate the carbon skeleton of the molecule.[2]
- Mass Spectrometry (MS):
 - Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used for the identification and quantification of Oxymorphone, often in biological samples.[2][6] Prior to analysis, samples may undergo derivatization, for example, with methoxylamine and acetic anhydride to form acetylated-oxime derivatives.[6]
 - Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides sensitive detection and quantification. A typical method might use a Thermo Q Exactive HF instrument with electrospray ionization (ESI) in positive mode, monitoring for the precursor ion $[\text{M}+\text{H}]^+$ at m/z 302.1382.[2]
- Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy, using an instrument like a Bio-Rad FTS, can be used to identify the functional groups present in the Oxymorphone molecule.[2]
- Raman Spectroscopy: FT-Raman spectroscopy can also be employed for structural characterization.[2]

Signaling Pathway

Oxymorphone exerts its analgesic effects primarily through its interaction with the μ -opioid receptor (MOR), a G-protein coupled receptor (GPCR).^{[1][7]} It also has a higher affinity for the δ -opioid receptor (DOR) compared to morphine.^[1]



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Caption: Oxymorphone signaling pathway via the μ -opioid receptor.

Upon binding of Oxymorphone to the MOR, the associated inhibitory G-protein (Gi/o) is activated.^[7] This activation leads to the dissociation of the $\text{G}\alpha$ and $\text{G}\beta\gamma$ subunits, which in turn initiate several downstream signaling events:

- Inhibition of Adenylyl Cyclase: This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).^[8]
- Inhibition of voltage-gated Ca^{2+} channels: This reduces neurotransmitter release from presynaptic terminals.^[8]
- Activation of inwardly rectifying K^{+} channels: This causes hyperpolarization of the neuronal membrane, reducing neuronal excitability.^[8]

Collectively, these actions result in a reduction in the transmission of pain signals, leading to analgesia.[1]

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- To cite this document: BenchChem. ["Augustine" (C₁₇H₁₉NO₄) chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b563228#augustine-c17h19no4-chemical-properties]

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